Cas no 1935006-84-0 (5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine)

5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine is a brominated isoxazole derivative featuring a dimethylamine substituent at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its bromine moiety enhances reactivity for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The dimethylamine group contributes to electron-donating effects, influencing the compound's electronic properties and solubility. With a well-defined molecular structure, it is suitable for applications in medicinal chemistry, including the synthesis of bioactive molecules. The compound is typically handled under standard laboratory conditions, ensuring stability and ease of use in synthetic workflows.
5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine structure
1935006-84-0 structure
Product Name:5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine
CAS No:1935006-84-0
MF:C9H9BrN2O
MW:241.0846
CID:4671332
PubChem ID:92134202
Update Time:2025-09-28

5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine
    • FCH4308888
    • AX8275777
    • AKOS030626747
    • 5-bromo-N,N-dimethyl-1,2-benzoxazol-3-amine
    • 1935006-84-0
    • DS-20031
    • Inchi: 1S/C9H9BrN2O/c1-12(2)9-7-5-6(10)3-4-8(7)13-11-9/h3-5H,1-2H3
    • InChI Key: RMYDVFAYPXGHTL-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)C(=NO2)N(C)C

Computed Properties

  • Exact Mass: 239.98983g/mol
  • Monoisotopic Mass: 239.98983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 29.3

5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine Pricemore >>

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Additional information on 5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine

Introduction to 5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine (CAS No. 1935006-84-0)

5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine, identified by its Chemical Abstracts Service (CAS) number 1935006-84-0, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzodisoxazole class, characterized by a fused benzene ring and an isoxazole moiety, which together contribute to its unique chemical properties and potential biological activities.

The structural motif of 5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine incorporates a bromine substituent at the 5-position of the benzene ring, which enhances its reactivity and makes it a valuable intermediate in synthetic chemistry. Additionally, the presence of N,N-dimethylamino group at the 3-position of the isoxazole ring introduces basicity and influences its interactions with biological targets. These structural features make it a promising candidate for further exploration in drug discovery and development.

In recent years, there has been growing interest in benzodisoxazole derivatives due to their demonstrated pharmacological properties. Studies have shown that compounds within this class exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The bromine atom in 5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine serves as a handle for further functionalization, allowing chemists to modify the molecule and tailor its properties for specific therapeutic applications.

One of the most compelling aspects of 5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine is its potential as a scaffold for developing novel small-molecule drugs. The benzodisoxazole core is known to interact with various biological targets, including enzymes and receptors, making it a versatile platform for medicinal chemists. Recent advances in computational chemistry and structure-based drug design have enabled researchers to predict and optimize the binding affinity of this compound to potential therapeutic targets.

Recent research has highlighted the importance of heterocyclic compounds in addressing unmet medical needs. 5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine has been investigated for its ability to modulate signaling pathways involved in cancer progression. For instance, studies suggest that it may interfere with tyrosine kinase activity, which is often dysregulated in tumor cells. Additionally, its ability to cross the blood-brain barrier has opened up possibilities for treating neurological disorders.

The synthesis of 5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The bromination step is particularly critical, as it determines the regioselectivity of subsequent modifications. Researchers have employed various brominating agents and conditions to achieve the desired substitution pattern on the benzene ring. The N,N-dimethylation step is another key transformation that enhances the basicity of the molecule, influencing its pharmacokinetic profile.

From a medicinal chemistry perspective, 5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine represents an exciting opportunity for innovation. Its unique structural features offer multiple points for chemical modification, allowing researchers to explore diverse pharmacological profiles. For example, replacing the bromine atom with other functional groups or introducing additional heterocycles could lead to compounds with enhanced potency or selectivity.

The growing body of literature on benzodisoxazole derivatives underscores their therapeutic potential. Preclinical studies have demonstrated that certain analogs of this class exhibit significant anti-proliferative effects against various cancer cell lines. These findings have spurred further investigation into the mechanisms of action underlying these effects, paving the way for clinical trials in patients with advanced malignancies.

The role of computational tools in drug discovery cannot be overstated. Molecular modeling techniques have been instrumental in understanding how 5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine interacts with biological targets at the atomic level. By simulating these interactions, researchers can identify key residues involved in binding and design analogs with improved pharmacological properties. This approach has accelerated the development pipeline for novel therapeutics based on heterocyclic scaffolds like benzodisoxazole.

In conclusion, 5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine (CAS No. 1935006-84-0) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a versatile scaffold for developing drugs targeting various diseases, particularly cancer and neurological disorders. As our understanding of molecular interactions continues to evolve, compounds like this are poised to play a crucial role in next-generation therapeutics.

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